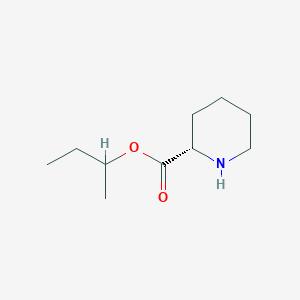

sec-Butyl (2S)-piperidine-2-carboxylate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

butan-2-yl (2S)-piperidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-3-8(2)13-10(12)9-6-4-5-7-11-9/h8-9,11H,3-7H2,1-2H3/t8?,9-/m0/s1 |

InChI Key |

SXJAFBREGOXRND-GKAPJAKFSA-N |

Isomeric SMILES |

CCC(C)OC(=O)[C@@H]1CCCCN1 |

Canonical SMILES |

CCC(C)OC(=O)C1CCCCN1 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Using Chiral Auxiliaries

One prominent method involves the use of natural L-camphorsulfonamide as a chiral auxiliary to prepare (S)-2-piperidinecarboxylic acid derivatives, which can be subsequently converted to sec-Butyl (2S)-piperidine-2-carboxylate. The process includes:

- Condensation of L-camphorsulfonamide with diphenylimine ester under Lewis acid catalysis to form an intermediate.

- Asymmetric alkylation under strong base conditions, followed by imine hydrolysis and intramolecular cyclization in a one-pot reaction.

- Removal of the chiral auxiliary under alkaline conditions to yield the target (S)-2-piperidinecarboxylic acid.

This route is advantageous due to the availability and low cost of starting materials, a short synthetic route, high yield, and excellent stereoselectivity. However, it is primarily optimized for (S)-2-piperidinecarboxylic acid, which can be further derivatized to sec-butyl esters.

Multi-Step Synthesis from Chiral Substrates

Another approach starts from chiral amino alcohols such as L-phenylglycinol:

- Formation of a lactone intermediate in three steps.

- Reaction with 1,4-diiodobutane to build the piperidine ring.

- Acidic removal of Boc protecting groups and ring closure.

- Epimerization under basic conditions to invert configuration.

- Final catalytic hydrogenation to obtain (S)-2-piperidinecarboxylic acid.

This method is stereoselective but involves complex steps and harsh reaction conditions, making it less favorable for large-scale production.

Resolution and Substitution Reactions

A recent industrially relevant method involves starting with racemic (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which undergoes:

- Chiral resolution using l-(–)-dibenzoyl tartaric acid as a resolving agent.

- Purification in ethyl acetate to achieve high enantiomeric purity (chemical purity 99.98%, enantiomeric excess 99.3%).

- Substitution reaction with bromobutane under optimized conditions (solvent, base, temperature, and reaction time) to yield sec-butyl substituted piperidine derivatives.

This approach provides a practical synthesis of this compound derivatives with moderate overall yield (~45%) and high purity, suitable for industrial applications.

Protection and Functional Group Transformations

Synthetic routes involving protection of amine groups with Boc (tert-butoxycarbonyl) followed by alkylation and deprotection are common. For example:

- Preparation of tert-butyl (2-bromoethyl)carbamate via reaction of 2-bromoethylamine hydrobromide with Boc2O.

- Subsequent substitution and cyclization steps to build the piperidine ring.

- Final deprotection to yield the desired this compound.

These methods emphasize controlled reaction conditions under anhydrous and inert atmosphere to maintain stereochemical integrity.

Data Tables Summarizing Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl (2S)-piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl (2S)-piperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butan-2-yl (2S)-piperidine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine-2-carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between sec-Butyl (2S)-piperidine-2-carboxylate and its analogs, based on evidence from related compounds:

Key Observations:

Steric and Electronic Effects :

- sec-Butyl vs. tert-Butyl : The sec-butyl group in the target compound offers intermediate steric hindrance compared to tert-butyl analogs, balancing lipophilicity and metabolic stability .

- Ester Position : The C2 carboxylate (vs. C1 in ) may influence ring conformation and intermolecular interactions, particularly in chiral recognition processes.

Biological Activity: Compounds with hydroxy or fluoridate substituents (e.g., ) exhibit altered reactivity profiles. For example, the hydroxy group in ’s compound could enhance solubility but reduce blood-brain barrier penetration . Phosphonofluoridate analogs () highlight the importance of ester group chemistry in toxicity, suggesting that the target compound’s carboxylate ester may offer safer handling profiles .

Synthetic Utility :

- The benzimidazole hybrid () demonstrates how piperidine carboxylates serve as intermediates in complex heterocyclic syntheses, a role likely shared by the target compound .

Q & A

Q. What are the recommended synthetic routes for sec-Butyl (2S)-piperidine-2-carboxylate, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective strategies such as lipase-catalyzed resolution of racemic mixtures or asymmetric hydrogenation. For example, lipase-catalyzed methods (e.g., using Candida antarctica lipase B) can achieve >95% enantiomeric excess (ee) by selectively acylating the (2S)-enantiomer .

- Key Parameters :

- Temperature : 25–40°C

- Solvent : Toluene or hexane for lipase activity

- Catalyst Load : 5–10 wt% relative to substrate

- Optimization : Use chiral HPLC or polarimetry to monitor ee. Adjust solvent polarity and enzyme source to minimize side reactions.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement). Single-crystal diffraction at 100 K with Mo-Kα radiation provides < 0.8 Å resolution .

- NMR Spectroscopy : Compare - and -NMR shifts with known (2S)-configured analogs. For example, the piperidine ring protons show characteristic splitting patterns (δ 3.2–3.5 ppm for axial protons) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid sparks/open flames due to flammability (flash point ~60°C) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to compare binding affinities of (2S) vs. (2R) enantiomers. For example, the (2S)-configuration may exhibit stronger hydrogen bonding with serine proteases due to spatial alignment of the carboxylate group .

- Biological Assays : Test inhibition constants (K) against target enzymes (e.g., trypsin-like proteases) using fluorogenic substrates. Data discrepancies between enantiomers >10-fold suggest stereospecific interactions .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected -NMR peaks) for this compound derivatives?

- Methodological Answer :

- 2D NMR : Perform - HSQC and HMBC to assign ambiguous peaks. For example, a peak at δ 4.2 ppm may arise from ester methylene protons coupling with adjacent piperidine carbons .

- Isotopic Labeling : Synthesize -labeled analogs to trace unexpected signals (e.g., from solvent adducts or tautomers) .

Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (target 1.5–3.5), solubility (< -3 LogS), and CYP450 inhibition. For example, adding a hydroxyl group at C4 improves aqueous solubility but may reduce BBB penetration .

- QSAR Analysis : Corrogate steric/electronic parameters (e.g., Hammett σ) with bioactivity data to prioritize analogs for synthesis .

Q. What methodologies validate batch-to-batch consistency in this compound synthesis for pharmacological studies?

- Methodological Answer :

- QC Metrics :

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% area |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |

| Enantiomeric Excess | Chiral SFC | ≥99% ee |

- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks to monitor hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.